molecular formula C7H5FN2O2 B14343614 2-Carboxybenzene-1-diazonium fluoride CAS No. 94973-55-4

2-Carboxybenzene-1-diazonium fluoride

Cat. No.: B14343614
CAS No.: 94973-55-4
M. Wt: 168.12 g/mol
InChI Key: IQFBUTXUHGFQMT-UHFFFAOYSA-N
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Description

2-Carboxybenzene-1-diazonium fluoride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Carboxybenzene-1-diazonium fluoride can be synthesized through the diazotization of 2-aminobenzoic acid. The process involves the reaction of 2-aminobenzoic acid with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt formed.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The diazonium salt is often isolated as a solid by precipitation with a suitable counterion, such as fluoride.

Chemical Reactions Analysis

Types of Reactions

2-Carboxybenzene-1-diazonium fluoride undergoes various types of reactions, including:

Common Reagents and Conditions

    Sandmeyer Reaction: Copper(I) chloride, copper(I) bromide, or copper(I) cyanide are commonly used reagents.

    Azo Coupling: Phenol or aniline derivatives in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Substitution Products: Halobenzenes, phenols, and benzonitriles.

    Azo Compounds: Colored azo dyes formed through coupling reactions.

Scientific Research Applications

2-Carboxybenzene-1-diazonium fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Carboxybenzene-1-diazonium fluoride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, such as nucleophilic substitution and coupling, leading to the formation of different products. The reactivity of the diazonium ion is attributed to the presence of the positively charged nitrogen atom, which makes it a good leaving group .

Comparison with Similar Compounds

2-Carboxybenzene-1-diazonium fluoride can be compared with other diazonium salts, such as:

  • Benzenediazonium chloride
  • Benzenediazonium bromide
  • Benzenediazonium nitrate

Uniqueness

The presence of the carboxyl group in this compound makes it unique compared to other diazonium salts. This functional group can influence the reactivity and solubility of the compound, making it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

94973-55-4

Molecular Formula

C7H5FN2O2

Molecular Weight

168.12 g/mol

IUPAC Name

2-carboxybenzenediazonium;fluoride

InChI

InChI=1S/C7H4N2O2.FH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4H;1H

InChI Key

IQFBUTXUHGFQMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[N+]#N.[F-]

Origin of Product

United States

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